

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Hygrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Hygrine

Cat. No.: B1206219

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

(-)-Hygrine is a pyrrolidine alkaloid that serves as a key biosynthetic precursor to more complex tropane alkaloids, such as cocaine and atropine. Its structural elucidation is fundamental for phytochemical studies, biosynthetic pathway analysis, and quality control in natural product chemistry. This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for **(-)-Hygrine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a logical workflow for structural confirmation are presented to serve as a practical resource for researchers in the field.

Introduction to (-)-Hygrine

(-)-Hygrine (1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one) is a natural product found predominantly in the leaves of the coca plant (*Erythroxylum coca*)^[1]. As a chiral molecule, it exists as two enantiomers, with the spectroscopic properties of both being identical (except for optical rotation). The molecule consists of an N-methylated pyrrolidine ring attached to an acetone side-chain. This structure presents distinct features that are readily identifiable through modern spectroscopic techniques. Accurate interpretation of its spectral data is crucial for its identification and differentiation from related alkaloids.

Molecular Structure:

- Chemical Formula: C₈H₁₅NO[1]
- Molar Mass: 141.21 g/mol [1]
- Key Features:
 - Tertiary amine (N-methyl group)
 - Saturated five-membered heterocyclic ring (pyrrolidine)
 - Ketone (carbonyl group)
 - Chiral center at C2 of the pyrrolidine ring

Spectroscopic Data Presentation and Interpretation

The combination of NMR, MS, and IR spectroscopy provides a complete picture of the molecular structure of **(-)-Hygrine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The data presented below is for the corresponding (+) enantiomer, as the spectra are identical for enantiomers[2].

Table 1: ¹³C NMR Spectroscopic Data for Hygrine (CDCl₃)

Carbon Atom	Chemical Shift (δ) in ppm	Description
C=O	~209	Ketone Carbonyl
C2	~65	Methine (CH) adjacent to Nitrogen
CH ₂ (side-chain)	~52	Methylene (CH ₂) adjacent to Carbonyl
N-CH ₃	~40	N-Methyl Carbon
C5	~57	Methylene (CH ₂) adjacent to Nitrogen
C3, C4	~22, ~28	Pyrrolidine Ring Methylenes (CH ₂)
CO-CH ₃	~31	Acetyl Methyl Carbon

Note: Specific assignments for

C3 and C4 may vary. Data is referenced from SpectraBase for (+)-Hygrine[2].

Table 2: Predicted ¹H NMR Spectroscopic Data for **(-)-Hygrine**

Proton(s)	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H2	~3.0 - 3.2	Multiplet	-
CH ₂ (side-chain)	~2.7 - 2.9	Multiplet	-
N-CH ₃	~2.3	Singlet	n/a
CO-CH ₃	~2.1	Singlet	n/a
H5	~2.2 - 2.4 and ~2.9 - 3.1	Multiplet	-
H3, H4	~1.5 - 2.0	Multiplets	-

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Experimental values may vary slightly.[\[3\]](#)[\[4\]](#)

Interpretation:

- ¹³C NMR: The spectrum clearly shows eight distinct carbon signals, consistent with the molecular formula. The downfield signal at ~209 ppm is characteristic of a ketone carbonyl carbon. The signals between ~22 and ~65 ppm correspond to the sp³ hybridized carbons of the pyrrolidine ring and its substituents[\[5\]](#).
- ¹H NMR: The spectrum is expected to show two singlets corresponding to the N-methyl and acetyl-methyl protons, which lack adjacent proton neighbors to couple with. The remaining protons on the pyrrolidine ring and the side-chain methylene group would appear as complex multiplets due to spin-spin coupling[\[6\]](#).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like hygrine.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hygrine

m/z (mass-to-charge)	Relative Intensity (%)	Proposed Fragment Identity
141	~5	[M] ⁺ (Molecular Ion)
126	~10	[M - CH ₃] ⁺
98	~8	[M - CH ₃ CO] ⁺
84	100	[C ₅ H ₁₀ N] ⁺ (N-methyl-1-pyrrolidinium-2-yl-methylene)
70	~15	Further fragmentation
42	~20	[C ₂ H ₄ N] ⁺

Data is consistent with values from public databases.

Interpretation: The mass spectrum of hygrine is dominated by a base peak at m/z 84. This highly stable fragment is formed via alpha-cleavage, a characteristic fragmentation pathway for amines, where the bond between the pyrrolidine ring (C2) and the side chain is broken[7][8][9]. The molecular ion peak at m/z 141 is present but of low intensity, which is common for compounds that fragment readily[8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands for **(-)-Hygrine**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2970 - 2850	Strong	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
~1715	Strong, Sharp	C=O Stretch	Ketone
~1465	Medium	C-H Bend	Methylene (CH ₂)
~1360	Medium	C-H Bend	Methyl (CH ₃)
~1250 - 1000	Medium-Strong	C-N Stretch	Tertiary Amine

Note: These are predicted absorption ranges based on standard IR correlation tables.[\[10\]](#)
[\[11\]](#)[\[12\]](#)

Interpretation: The most diagnostic peak in the IR spectrum of hygrine is the strong, sharp absorption at approximately 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a saturated ketone[\[11\]](#). The presence of various C-H stretching and bending bands confirms the aliphatic nature of the molecule, while C-N stretching vibrations are also expected.

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for **(-)-Hygrine**.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is suitable for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **(-)-Hygrine** oil.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), which is excellent for non-polar to moderately polar compounds.
- Transfer the solution to a clean, dry 5 mm NMR tube.

• Instrument Setup:

- Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.
- Lock the spectrometer on the deuterium signal of the solvent (CDCl_3).
- Optimize the magnetic field homogeneity (shimming) by observing the FID or the lock signal to ensure sharp, symmetrical peaks.

• ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 8-16 (adjust for concentration)

- Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

• ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Typical Parameters:

- Pulse Angle: 30-45 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 512-2048 (or more, as ^{13}C has low natural abundance)
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak (CDCl_3 at 77.16 ppm).

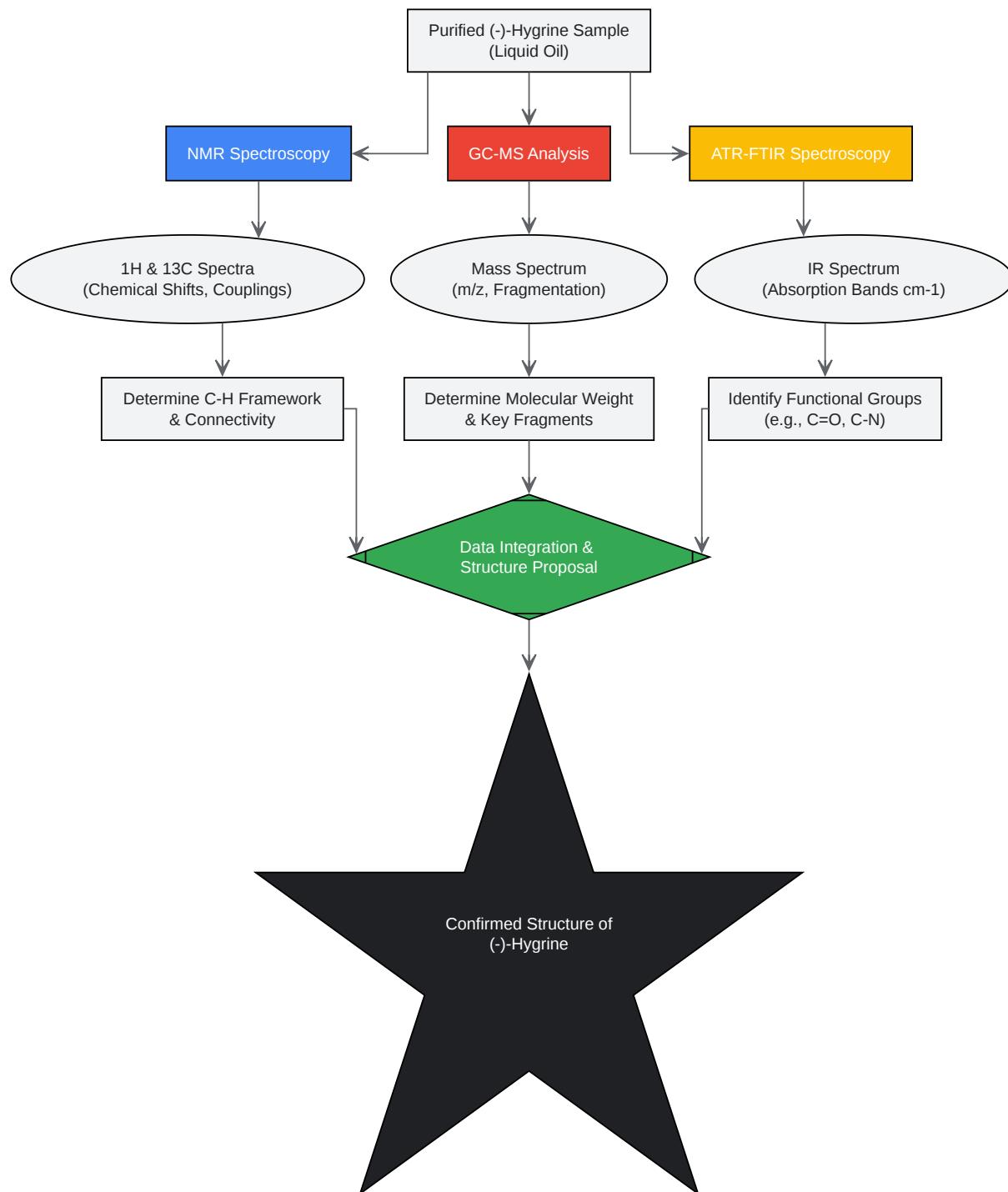
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for a standard GC-MS system with an electron ionization (EI) source.

- Sample Preparation:
 - Prepare a dilute solution of **(-)-Hygrine** (~10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.
 - Filter the sample if any particulate matter is present.
 - Transfer the solution to a 2 mL autosampler vial.
- Gas Chromatograph (GC) Conditions:
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
 - Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Oven Temperature Program:

- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 10 °C/min.
- Final Hold: Hold at 240 °C for 5 minutes[13][14].
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV[15].
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 300.
 - Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.
- Data Analysis:
 - Identify the peak corresponding to hygrine in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak and compare it with library data (e.g., NIST) for confirmation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol


This method is ideal for analyzing liquid or oil samples with minimal preparation[16].

- Instrument and Sample Preparation:
 - Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal[16].
 - To clean, wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

- Sample Analysis:
 - Place a single drop of the neat **(-)-Hygrine** oil directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
 - Acquire the sample spectrum.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} [\[17\]](#).
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically sufficient.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Analysis Cleanup:
 - Clean the sample off the ATR crystal using a solvent-dampened tissue.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(-)-Hygrine** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **(-)-Hygrine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cires1.colorado.edu [cires1.colorado.edu]
- 16. s4science.at [s4science.at]
- 17. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Hygrine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1206219#spectroscopic-data-interpretation-for-hygrine-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com